(2S,4R)-4-(3-phenylpropyl)pyrrolidine-2-carboxylic Acid
Description
Properties
IUPAC Name |
(2S,4R)-4-(3-phenylpropyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c16-14(17)13-9-12(10-15-13)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,12-13,15H,4,7-10H2,(H,16,17)/t12-,13+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAZFOPXMYXDNT-OLZOCXBDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)CCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-(3-phenylpropyl)pyrrolidine-2-carboxylic Acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a 1,4-diamine or a 1,4-diketone.
Introduction of the 3-Phenylpropyl Group: This step involves the alkylation of the pyrrolidine ring at the 4-position using a suitable phenylpropyl halide under basic conditions.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation of an appropriate precursor, such as an alcohol or an aldehyde, using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow techniques may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-(3-phenylpropyl)pyrrolidine-2-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenylpropyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halides, nucleophiles,
Biological Activity
The compound (2S,4R)-4-(3-phenylpropyl)pyrrolidine-2-carboxylic acid , also known as a chiral pyrrolidine derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its interactions with neurotransmitter systems, particularly gamma-aminobutyric acid (GABA) receptors, and its implications in drug development.
Molecular Characteristics
- Molecular Formula : CHN O
- Molecular Weight : Approximately 233.31 g/mol
- Structural Features : Contains a pyrrolidine ring with a phenylpropyl side chain and a carboxylic acid functional group.
Table 1: Structural Comparison with Related Compounds
| Compound Name | Structure | Key Features |
|---|---|---|
| (2S,4R)-4-(3-methylphenyl)pyrrolidine-2-carboxylic Acid | Similar core structure with a methyl group on the phenyl ring | Potentially different binding profiles due to steric effects |
| (2S,4R)-4-(n-butyl)pyrrolidine-2-carboxylic Acid | Aliphatic side chain instead of aromatic | May exhibit different pharmacokinetics |
| (2S,4R)-4-(3-chlorophenyl)pyrrolidine-2-carboxylic Acid | Chlorine substituent on phenyl ring | Altered electronic properties affecting receptor interaction |
Neurotransmitter Modulation
Research indicates that This compound acts as a modulator of neurotransmitter systems, particularly GABA receptors. Its chiral nature may enhance selective binding affinities, which is crucial for therapeutic applications in treating neurological disorders.
The compound's interaction with GABA receptors suggests it may influence inhibitory neurotransmission in the central nervous system. This modulation can potentially lead to therapeutic effects in conditions such as anxiety and epilepsy.
Enzyme Inhibition Potential
Studies have explored the compound's potential as an enzyme inhibitor. By selectively targeting specific enzymes, it may provide insights into cellular processes and lead to new therapeutic strategies. The structural similarity to L-proline enhances its relevance in protein interactions and enzyme modulation.
Case Studies and Research Findings
-
GABA Receptor Interaction Studies :
- Several studies have demonstrated that this compound can effectively bind to GABA receptors, influencing their activity and potentially leading to anxiolytic effects.
- Experimental data suggest that modifications in the phenylpropyl side chain can alter binding affinity and selectivity.
-
Therapeutic Implications :
- The compound's potential role in treating neurological disorders has been highlighted in various pharmacological studies. It shows promise as a candidate for drug development aimed at enhancing GABAergic transmission.
-
Synthesis and Modifications :
- Various synthetic routes have been developed to produce this compound while maintaining stereochemical integrity. These methods are crucial for optimizing yield and purity for further biological testing.
Table 2: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| GABA Receptor Modulation | Influences inhibitory neurotransmission; potential anxiolytic effects |
| Enzyme Inhibition | Targets specific enzymes; insights into cellular processes |
| Drug Development Potential | Promising candidate for neurological disorder treatments |
Comparison with Similar Compounds
Key Insights :
- The 3-phenylpropyl group enhances aromatic π-π interactions compared to aliphatic chains (e.g., n-pentyl) .
- Methoxypropyl derivatives improve aqueous solubility but may reduce membrane permeability .
- tert-Butoxy groups introduce steric hindrance, affecting reaction kinetics in peptide couplings .
Stereochemical Isomers
Stereochemistry at the 2- and 4-positions critically influences bioactivity and synthetic utility:
Key Insights :
- The (2S,4R) configuration is preferred in proline-based inhibitors (e.g., angiotensin-converting enzyme analogs) due to optimal spatial alignment .
- Inversion at the 2-position (e.g., 2R) may disrupt hydrogen-bonding networks in target binding .
Functional Derivatives
Q & A
Basic Research Questions
Synthetic Routes and Stereochemical Control Q : What are the recommended synthetic strategies for (2S,4R)-4-(3-phenylpropyl)pyrrolidine-2-carboxylic acid, particularly for stereochemical fidelity? A : Key steps include:
- Protecting group strategies : Use tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect the carboxylic acid and amine functionalities during synthesis. For example, Boc protection was employed in analogous pyrrolidine derivatives to prevent side reactions .
- Coupling reagents : Bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) or HATU can facilitate amide bond formation with minimal racemization .
- Stereochemical control : Chiral auxiliaries or enzymatic resolution may ensure the (2S,4R) configuration. For example, diastereomeric crystallization was used in related compounds to isolate the desired stereoisomer .
Table 1 : Example Reaction Conditions from Analogous Syntheses
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Carboxylic Acid Protection | Boc anhydride, DIEA, CH₂Cl₂ | 99% | |
| Deprotection | TBAF in THF | 92% | |
| Final Purification | Reverse-phase HPLC | >98% |
Analytical Validation of Purity and Structure Q : Which analytical techniques are critical for confirming the structure and purity of this compound? A :
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying stereochemistry and functional groups. For instance, vicinal coupling constants (J values) in pyrrolidine derivatives confirm ring puckering and substituent orientation .
- HPLC : Chiral stationary phases (e.g., amylose-based columns) resolve enantiomers and quantify enantiomeric excess (ee). Purity ≥97% is achievable via gradient elution .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and detects impurities .
Advanced Research Questions
Resolving Data Contradictions in Stereochemical Assignments Q : How can researchers address discrepancies between computational predictions and experimental data (e.g., optical rotation)? A :
- X-ray Crystallography : Definitive stereochemical assignment via single-crystal analysis, as demonstrated for (2S,3R,4R,5R)-dihydroxypyrrolidine derivatives .
- Comparative NMR Analysis : Compare experimental shifts with density functional theory (DFT)-calculated chemical shifts for key protons .
- Dynamic NMR (DNMR) : Assess conformational flexibility causing anomalous optical rotation values .
Optimizing Multi-Step Synthesis for Scalability Q : What parameters are critical for scaling up synthesis while maintaining yield and stereopurity? A :
- Temperature Control : Exothermic reactions (e.g., Grignard additions) require slow reagent addition at –78°C to prevent racemization .
- Catalyst Selection : Palladium or copper catalysts improve coupling efficiency in arylations, as seen in 4-substituted pyrrolidines .
- Workflow Design : Use flow chemistry for intermediates prone to degradation (e.g., SEM esters) to enhance reproducibility .
Table 2 : Troubleshooting Common Synthesis Challenges
| Issue | Solution | Reference |
|---|---|---|
| Low Coupling Efficiency | Switch from EDCI/HOBt to HATU/DIPEA | |
| Deprotection Side Reactions | Use TBAF instead of harsh acids (e.g., TFA) |
Evaluating Biological Activity and Structure-Activity Relationships (SAR) Q : How can researchers design experiments to explore this compound’s potential as a protease inhibitor or receptor modulator? A :
- Enzyme Assays : Test inhibition against cysteine proteases (e.g., cathepsin B) using fluorogenic substrates, as done for structurally related pyrrolidine carboxamides .
- Molecular Docking : Model interactions with target proteins (e.g., glutamate receptors) using software like AutoDock Vina, referencing known co-crystal structures .
- SAR Studies : Synthesize analogs with modified phenylpropyl chains or carboxylate bioisosteres to assess functional group contributions .
Methodological Considerations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
